N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine
Description
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Properties
IUPAC Name |
N-methyl-2-(2-methylpiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9-5-3-4-7-11(9)8-6-10-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKDRLKHNOSSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655711 | |
| Record name | N-Methyl-2-(2-methylpiperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-23-5 | |
| Record name | N-Methyl-2-(2-methylpiperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine, also known as a piperidine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores the compound's biological activity, including its interactions with enzymes and receptors, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a methyl group at the 2-position and an ethanamine chain. Its chemical formula is , and it possesses unique properties that influence its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which can modulate biochemical pathways critical for disease progression.
- Receptor Binding: It acts as an agonist or antagonist at certain receptors, influencing neurotransmission and other physiological processes.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Neuropharmacological Studies
- Antiviral Activity
- Cytotoxicity in Cancer Models
Comparative Analysis with Related Compounds
This compound shares structural similarities with other piperidine derivatives. Comparative studies have shown that variations in the piperidine ring substitution significantly affect biological activity:
| Compound | Activity | IC50 (μM) |
|---|---|---|
| N-Methyl-2-(4-methylpiperidin-1-YL)ethanamine | AChE Inhibition | 0.138 |
| N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine | Receptor Binding (5-HT2C) | 0.050 |
| N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine | Cytotoxicity in cancer cell lines | 0.081 |
This table illustrates how slight modifications to the piperidine structure can lead to significant differences in pharmacological profiles.
Scientific Research Applications
N-Methyl-2-(2-methylpiperidin-1-yl)ethanamine is a chemical compound with a molecular weight of approximately 156.27 g/mol. It features a piperidine ring with a methyl group at the 2-position and an ethylamine backbone. Due to its chemical properties and potential biological activities, it is used in various research applications. It is often categorized as a building block for synthesizing more complex molecules.
Scientific Research Applications
This compound is relevant to organic chemistry research because it has amine functional groups and a piperidine ring.
- Chemistry It can be used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
- Biology It assists in studying biological pathways.
- Neuropharmacology Research indicates that this compound may interact with neurotransmitter receptors in the central nervous system and may modulate biochemical pathways related to neurological disorders. Initial findings suggest that it may interact with dopamine and serotonin pathways, which could lead to effects on mood and behavior, making it a candidate for further neuropharmacological research.
- D3 Receptor Research Several compounds, including this compound, are being investigated for their potential in drug design, particularly in the context of opioid use disorder (OUD) treatments . These compounds often merge the properties of MOR agonists with D3R antagonism/partial agonism to reduce addictive liability . The goal is to balance MOR and D3R affinity to limit the rewarding profile of opioid pharmacophores, potentially preventing opioid dependence and minimizing cardiovascular side effects .
- Magnetic Resonance Imaging Magnetic resonance imaging can evaluate tissue injury caused by intramuscular injections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
